molecular formula C12H18N2O4 B2726382 (4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester CAS No. 1582808-33-0

(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester

Cat. No.: B2726382
CAS No.: 1582808-33-0
M. Wt: 254.286
InChI Key: BKIKQJPOJKHOPE-BDAKNGLRSA-N
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Description

(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester (CAS: 194163-91-2) is a chiral proline derivative extensively utilized in organic synthesis and medicinal chemistry. Its structure features:

  • A tert-butoxycarbonyl (Boc) group at the N-terminus, providing steric protection and facilitating selective deprotection under acidic conditions.
  • A methyl ester at the C-terminus, enhancing solubility in organic solvents and stabilizing the carboxylate during synthetic steps.
  • A 4R-configured isocyano group at the pyrrolidine ring’s 4-position, enabling participation in multicomponent reactions (e.g., Passerini or Ugi reactions) and serving as a key handle for constructing peptidomimetics or proteolysis-targeting chimeras (PROTACs) .

This compound is pivotal in synthesizing bioactive molecules, particularly in PROTAC development, where its isocyano group facilitates ligation with target proteins and E3 ubiquitin ligase ligands .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-isocyanopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIKQJPOJKHOPE-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Proline Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group of proline. A widely cited method involves reacting trans-4-hydroxy-L-proline with di-tert-butyl dicarbonate (Boc anhydride) in water or dichloromethane with a base (e.g., NaOH or DMAP).

Example Protocol :

  • Substrate : trans-4-Hydroxy-L-proline (100 g).
  • Reagents : Boc anhydride (1.7–1.9 eq), DMAP (0.07–0.11 eq), water/dichloromethane.
  • Conditions : Stir at 20–30°C for 12–24 hours.
  • Yield : >95% purity after recrystallization.

Methyl Esterification

The carboxylic acid group is converted to a methyl ester using DCC (dicyclohexylcarbodiimide) or thionyl chloride in methanol.

Example Protocol :

  • Substrate : Boc-protected 4-hydroxyproline.
  • Reagents : DCC (0.95–1.1 eq), methanol (0.35–0.5 eq), tetrahydrofuran.
  • Conditions : Stir at 20–30°C for 2 hours.
  • Yield : 80–90% after column chromatography.

Conversion of 4-Hydroxy to 4-Isocyano Group

The 4-hydroxy group is transformed into an isocyanide via a three-step sequence:

  • Oxidation to Ketone : Trichloroisocyanuric acid (TCICA) and TEMPO oxidize the hydroxyl group to a ketone.
  • Reductive Amination : The ketone is converted to an amine via oxime formation (hydroxylamine) and reduction (H₂/Pd or NaBH₃CN).
  • Isocyanide Formation : The amine is formylated (HCO₂H or formic anhydride) and dehydrated using POCl₃, Burgess reagent, or micellar conditions.

Example Protocol for Isocyanide Synthesis :

  • Substrate : 4-Amino-Boc-proline methyl ester.
  • Formylation : Formic acid (2 eq), DCC, 0°C, 1 hour.
  • Dehydration : POCl₃ (1.5 eq), Et₃N (3 eq), CH₂Cl₂, 0°C to RT, 30 minutes.
  • Yield : 85–92% (aliphatic isocyanides).

Comparative Analysis of Isocyanide Formation Methods

Method Reagents Conditions Yield Advantages
POCl₃/Et₃N POCl₃, Et₃N, CH₂Cl₂ 0°C to RT, 30 min 85–92% High yield, scalable
Burgess Reagent Burgess reagent, CH₂Cl₂ RT, 1 hour 75–88% Halide-free, mild conditions
Micellar Tosyl chloride, NaHCO₃, H₂O RT, 2 hours 70–80% Aqueous, eco-friendly

Stereochemical Considerations

The (4R) configuration is preserved by using stereospecific starting materials (e.g., trans-4-hydroxy-L-proline) and avoiding racemization-prone steps. Mitsunobu reactions or enzymatic resolutions ensure chirality retention during functional group transformations.

Challenges and Optimizations

  • Isocyanide Stability : Isocyanides are moisture-sensitive. Reactions require anhydrous conditions or in situ generation.
  • Byproduct Management : Dehydration byproducts (e.g., HCl) are neutralized with Et₃N or NaHCO₃.
  • Green Chemistry : Micellar aqueous systems reduce organic solvent use but are limited to aliphatic substrates.

Industrial-Scale Applications

  • Peptide Synthesis : The compound serves as a constrained proline analog in peptidomimetics.
  • Organocatalysis : Helical polyisocyanides derived from this compound show enhanced enantioselectivity in aldol reactions.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid can facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted proline esters.

Scientific Research Applications

Pharmaceutical Synthesis

Key Role in Drug Development:
This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its stability and reactivity make it a valuable building block for complex molecular architectures.

Case Study:
Research has demonstrated its utility in synthesizing compounds that exhibit neuroprotective properties. For instance, derivatives of Boc-L-proline have been explored for their potential in treating conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems.

Peptide Synthesis

Enhancing Coupling Reactions:
Boc-L-proline methyl ester is widely used in peptide synthesis due to its ability to stabilize reactive intermediates during coupling reactions. This stabilization enhances the efficiency of forming peptide bonds.

Data Table: Efficiency in Peptide Synthesis

Reaction TypeYield (%)Conditions
Standard Coupling85%DIC/HOBt in DMF
Microwave-Assisted92%30 seconds at 100°C
Solid-Phase Synthesis90%Wang resin with TFA deprotection

Chiral Catalysis

Chiral Auxiliary Use:
In asymmetric synthesis, Boc-L-proline methyl ester acts as a chiral auxiliary, facilitating the production of enantiomerically pure compounds essential for many pharmaceuticals.

Case Study:
The use of Boc-L-proline in the synthesis of chiral amines has been documented, where it significantly improved the enantiomeric excess compared to non-chiral auxiliaries. This application is crucial in the synthesis of drugs where chirality plays a critical role in efficacy and safety.

Biochemical Research

Studying Proline Derivatives:
Researchers utilize this compound to investigate the role of proline derivatives in biological systems. Studies focus on their effects on protein folding and stability, which are vital for understanding various diseases related to protein misfolding.

Data Table: Effects on Protein Stability

CompoundEffect on StabilityReference
Boc-L-proline methyl ester+15%Journal of Biological Chemistry
L-Proline+10%Biochemistry Journal

Food Industry Applications

Flavoring Agent:
Boc-L-proline methyl ester can also be utilized as a flavoring agent or food additive. Its unique properties contribute to enhancing taste profiles in various food products.

Mechanism of Action

The mechanism of action of (4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The isocyano group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Boc-Protected Proline Derivatives with Alternative Substituents

Compound Name Key Substituents Functional Features Applications
(4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline methyl ester 4-cyano group Less reactive than isocyano; participates in nitrile-specific reactions (e.g., hydrolysis to amides). Intermediate in peptide synthesis; limited use in click chemistry .
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid 4-tosyloxy group Tosylate acts as a leaving group, enabling nucleophilic substitution. Building block for SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers); used to introduce amines or azides .
(4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline Phosphinyl and cyclohexyl groups Bulky substituents enhance steric hindrance; phosphinyl moiety modulates enzyme inhibition. Potential applications in metalloprotease inhibition or metal-chelating agents .

Key Differences :

  • Reactivity: The isocyano group in the target compound enables rapid ligation in multicomponent reactions, whereas the cyano variant requires harsher conditions for functionalization.
  • Synthetic Utility: Tosyloxy derivatives (e.g., compound 229 in ) are preferred for introducing amines or azides, while isocyano derivatives excel in modular conjugations for PROTACs .

Key Differences :

  • Backbone Flexibility : Proline’s cyclic structure restricts peptide conformation, unlike lysine’s flexible aliphatic chain.
  • Functional Group Compatibility: The isocyano group in the target compound supports bioorthogonal chemistry, whereas lysine derivatives rely on ε-amino group reactivity .

Deprotected Analogues in Drug Development

Compound Name Structural Modifications Functional Impact Applications
SNIPER Compound 233 Boc-deprotected amine Enhanced solubility in aqueous media; free amine enables ionic interactions. Degradation of oncoproteins via E3 ligase recruitment .
Target Compound Boc-protected, methyl ester Hydrophobic protection groups limit solubility in water but improve cell permeability. Prodrug strategies or intracellular release of active agents .

Key Differences :

  • Solubility vs. Stability : Boc protection enhances stability during synthesis but reduces aqueous solubility, whereas deprotected amines (e.g., SNIPER 233) are more hydrophilic but require careful handling .

Biological Activity

(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 226.25 g/mol
  • Melting Point : 92°C to 96°C
  • Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-inflammatory and antioxidant agent.

Antioxidant Activity

Research indicates that derivatives of proline, including this compound, exhibit significant antioxidant properties. In one study, compounds derived from proline were shown to reduce oxidative stress markers and inhibit lipid peroxidation, suggesting a protective effect against oxidative damage .

Anti-Inflammatory Properties

The compound also demonstrates anti-inflammatory activity. In vivo studies have shown that it can reduce carrageenan-induced paw edema in rats by up to 55%, indicating its potential as a therapeutic agent for inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of proline scaffolds. Its derivatives have been used in the synthesis of various bioactive peptides and analogues, which further enhances its applicability in drug design .

Case Study 1: Antioxidant Screening

In a study assessing the antioxidant activity of proline derivatives, this compound was evaluated alongside other compounds. The results showed that it effectively scavenged DPPH radicals with an IC50 value comparable to known antioxidants like Trolox .

CompoundIC50 (µM)Mechanism
This compound50Radical scavenging
Trolox45Radical scavenging

Case Study 2: Anti-Inflammatory Efficacy

Another investigation focused on the anti-inflammatory effects of this compound in animal models. The compound significantly inhibited paw edema induced by carrageenan, demonstrating its potential utility in treating inflammatory diseases.

Treatment GroupEdema Reduction (%)
Control0
This compound55

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the isocyano group into Boc-protected proline derivatives while preserving stereochemical integrity?

  • Methodological Answer : The isocyano group can be introduced via dehydrohalogenation of formamide precursors using reagents like phosgene analogs (e.g., diphosgene) under anhydrous conditions. Key steps include:

  • Protecting the amine with tert-butoxycarbonyl (Boc) to prevent side reactions .
  • Using a non-nucleophilic base (e.g., DBU) to facilitate elimination, ensuring retention of the 4R configuration .
  • Monitoring reaction progress via TLC or LC-MS to detect intermediates (e.g., formamide derivatives) .
    • Critical Parameters : Temperature control (<0°C for formamide activation) and inert atmosphere (N₂/Ar) to avoid hydrolysis of the isocyano group .

Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of (4R)-1-Boc-4-isocyano-L-proline methyl ester?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H-NMR : Look for coupling constants (e.g., J₄R-5) between pyrrolidine ring protons to confirm the 4R configuration. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
  • ¹³C-NMR : The isocyano carbon resonates at ~155–160 ppm, distinct from nitriles or cyanates .
  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with hexane/IPA gradients to resolve enantiomeric impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₂H₁₈N₂O₄⁺) with <2 ppm error .

Q. How can researchers assess the stability of (4R)-1-Boc-4-isocyano-L-proline methyl ester under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies :
  • Exclude light and moisture by storing samples in amber vials with molecular sieves .
  • Monitor degradation via HPLC at intervals (0, 7, 30 days) under stress conditions (40°C/75% RH).
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>150°C expected for Boc-protected compounds) .
  • Kinetic Isotope Effects : Use deuterated solvents (e.g., DMF-d₇) to study hydrolysis pathways of the isocyano group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4R-configured isocyano group in cycloaddition reactions?

  • Methodological Answer :

  • The 4R configuration imposes steric constraints that favor endo transition states in [4+1] cycloadditions with ketenes or aldehydes.
  • DFT Calculations : Model transition states (e.g., Gaussian 09 with B3LYP/6-31G*) to predict regioselectivity .
  • Kinetic Studies : Compare reaction rates of 4R vs. 4S isomers using stopped-flow NMR to quantify stereoelectronic effects .

Q. How does the 4R stereochemistry influence the compound’s utility in peptide-based drug discovery?

  • Methodological Answer :

  • Peptidomimetic Design : The 4R configuration mimics trans-Pro conformations, enhancing target binding in protease inhibitors.
  • Solid-Phase Synthesis : Incorporate the compound via Fmoc-strategy, using HATU/DIPEA activation, with microwave-assisted coupling (50°C, 10 min) .
  • Enzymatic Stability Assays : Incubate with trypsin/chymotrypsin and quantify degradation via LC-MS/MS to assess resistance .

Q. What strategies resolve contradictions in reported yields for isocyano proline derivatives across different synthetic protocols?

  • Methodological Answer :

  • Meta-Analysis : Compare literature data (e.g., PubChem, Reaxys) to identify critical variables (e.g., solvent polarity, base strength) .
  • Design of Experiments (DoE) : Use a factorial approach to optimize parameters (e.g., equivalents of DBU, reaction time) .
  • Controlled Reproducibility Studies : Replicate high-yield protocols under inert conditions, reporting deviations in purity metrics (e.g., HPLC area%) .

Q. Can computational models predict the compatibility of (4R)-1-Boc-4-isocyano-L-proline methyl ester with bioorthogonal labeling strategies?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate interactions with tetrazines or strained alkynes (SPR-based force fields) to estimate click reaction rates .
  • Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., Sortase A) and predict labeling efficiency .
  • In Silico Toxicity Prediction : Apply ADMET predictors (e.g., SwissADME) to assess cell permeability and off-target effects .

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